molecular formula C3H10ClNO2P+ B14749455 3-Aminopropylphosphinic acid hydrochloride

3-Aminopropylphosphinic acid hydrochloride

Cat. No.: B14749455
M. Wt: 158.54 g/mol
InChI Key: CUTCKPATBZBDOO-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropylphosphinic acid hydrochloride typically involves the reaction of 3-aminopropylphosphonic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-Aminopropylphosphinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphinic acid derivatives, reduced amine forms, and substituted phosphinic acids .

Properties

Molecular Formula

C3H10ClNO2P+

Molecular Weight

158.54 g/mol

IUPAC Name

3-aminopropyl-hydroxy-oxophosphanium;hydrochloride

InChI

InChI=1S/C3H8NO2P.ClH/c4-2-1-3-7(5)6;/h1-4H2;1H/p+1

InChI Key

CUTCKPATBZBDOO-UHFFFAOYSA-O

Canonical SMILES

C(CN)C[P+](=O)O.Cl

Origin of Product

United States

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